molecular formula C5H13ClN2O2 B14893041 Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride

Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride

Cat. No.: B14893041
M. Wt: 168.62 g/mol
InChI Key: HPELPUWPDFTJPR-WCCKRBBISA-N
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Description

Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a hydrochloride salt of an amino acid derivative, often used in various scientific research and industrial applications. This compound is known for its role in organic synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the amino acid is reacted with methanol and TMSCl. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)propanoate
  • Ethyl 2-(methylamino)propanoate
  • Methyl 3-(methylamino)butanoate

Uniqueness

Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methylamino groups. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of chiral molecules and in applications requiring specific molecular interactions .

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(methylamino)propanoate;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-7-3-4(6)5(8)9-2;/h4,7H,3,6H2,1-2H3;1H/t4-;/m0./s1

InChI Key

HPELPUWPDFTJPR-WCCKRBBISA-N

Isomeric SMILES

CNC[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CNCC(C(=O)OC)N.Cl

Origin of Product

United States

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